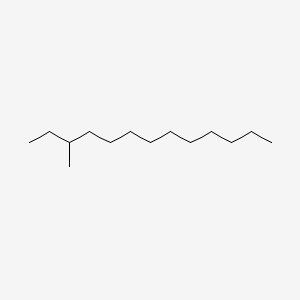
3-Methyltridecane
Overview
Description
3-Methyltridecane is an organic compound with the molecular formula C14H30 . It is a branched alkane, specifically a methyl-substituted tridecane. This compound is part of the larger family of hydrocarbons and is characterized by its relatively simple structure, consisting of a long carbon chain with a single methyl group attached to the third carbon atom .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Methyltridecane are not well-studied. As a hydrocarbon, it is likely to be nonpolar and hydrophobic. This means it would not readily interact with enzymes, proteins, and other biomolecules in an aqueous environment. It may interact with lipid membranes or other hydrophobic structures within cells .
Cellular Effects
Given its hydrophobic nature, it could potentially integrate into lipid membranes, affecting their fluidity and function
Molecular Mechanism
As a hydrocarbon, it does not have any known binding interactions with biomolecules, nor does it inhibit or activate enzymes . Its effects at the molecular level, if any, are likely to be indirect and related to its potential integration into lipid structures .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of this compound in laboratory settings. This includes data on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models
Metabolic Pathways
As a hydrocarbon, it is likely to be metabolized through oxidation processes, potentially involving enzymes from the cytochrome P450 family .
Transport and Distribution
Given its hydrophobic nature, it may be transported in the body bound to lipoproteins or other lipid carriers .
Subcellular Localization
As a hydrophobic molecule, it may localize to lipid-rich areas such as the cell membrane or lipid droplets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyltridecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of tridecane with a methylating agent under controlled conditions. This process typically requires the presence of a catalyst, such as aluminum chloride (AlCl3), to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of longer-chain alkenes or the isomerization of other branched alkanes. These processes are carried out in large reactors under high pressure and temperature to ensure efficient conversion and high yield .
Chemical Reactions Analysis
Types of Reactions
3-Methyltridecane undergoes several types of chemical reactions, including:
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2), palladium (Pd), platinum (Pt)
Substitution: Chlorine (Cl2), bromine (Br2), light or heat
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Alkanes with fewer double bonds
Substitution: Halogenated alkanes
Scientific Research Applications
3-Methyltridecane has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Methyltridecane primarily involves its interaction with other molecules through van der Waals forces and hydrophobic interactions. As a non-polar molecule, it can dissolve in non-polar solvents and interact with other hydrocarbons. In biological systems, it may act as a signaling molecule, influencing the behavior of organisms through chemical communication .
Comparison with Similar Compounds
Similar Compounds
Tridecane: A straight-chain alkane with the formula C13H28.
2-Methyltridecane: Another branched alkane with a methyl group on the second carbon atom.
Pentadecane: A longer-chain alkane with the formula C15H32.
Uniqueness
3-Methyltridecane is unique due to its specific branching pattern, which can influence its physical and chemical properties, such as boiling point, melting point, and reactivity. This branching can also affect its role in biological systems, making it distinct from other similar alkanes .
Properties
IUPAC Name |
3-methyltridecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30/c1-4-6-7-8-9-10-11-12-13-14(3)5-2/h14H,4-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHRRMKILFRDGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880750 | |
| Record name | tridecane, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6418-41-3 | |
| Record name | Tridecane, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006418413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tridecane, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


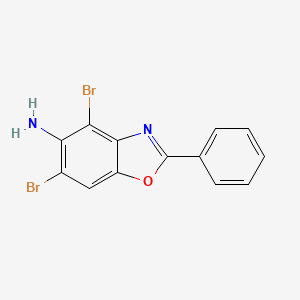
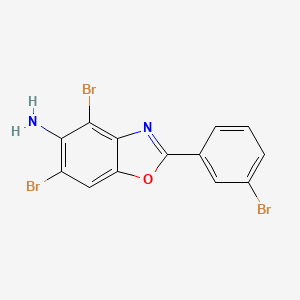
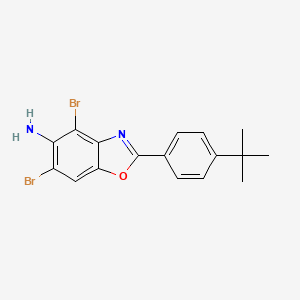
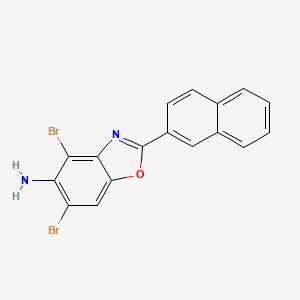
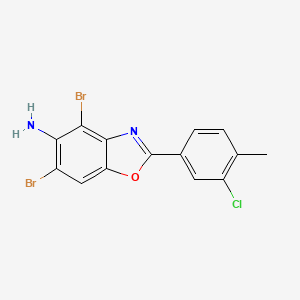
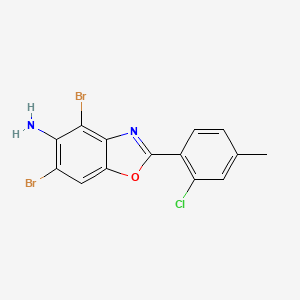
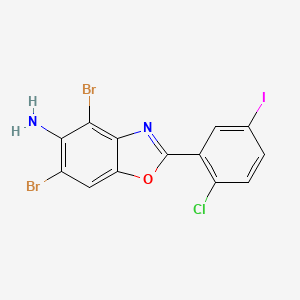
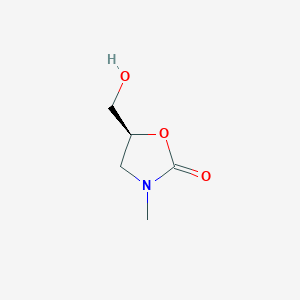
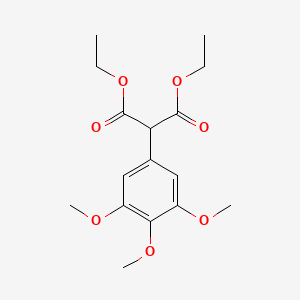

![2-[(4-chloro-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B3055292.png)

![[1,1'-Biphenyl]-4-acetamide](/img/structure/B3055295.png)
![2-(7,7-DIMETHYLBICYCLO[2.2.1]HEPTAN-1-YL)ACETIC ACID](/img/structure/B3055298.png)
